

Application Notes and Protocols: Fluorination of 3-chloro-6-phenoxyypyridazine

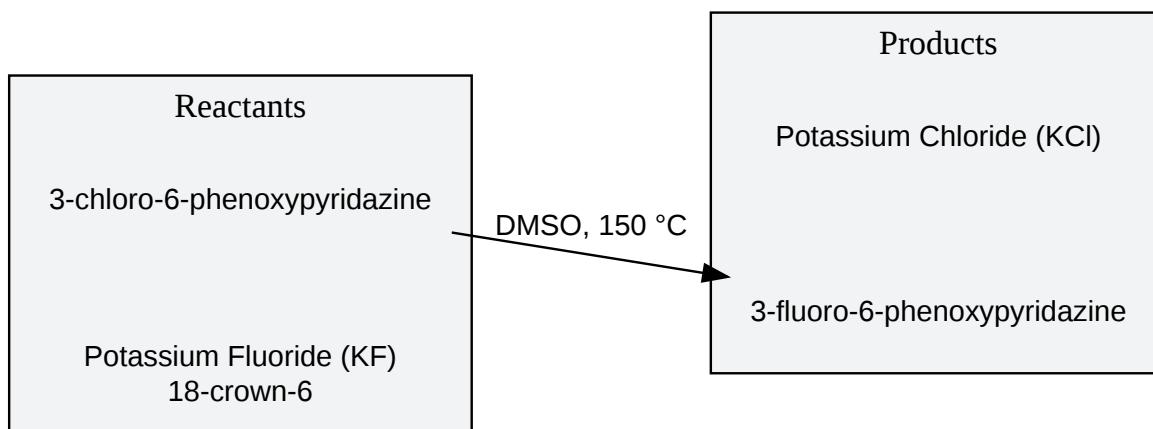
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-6-phenoxyypyridazine

Cat. No.: B074615

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-fluoro-6-phenoxyypyridazine via nucleophilic aromatic substitution (SNAr) of **3-chloro-6-phenoxyypyridazine**. The procedure is based on established methods for the fluorination of heteroaryl chlorides.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[\[5\]](#) Pyridazine scaffolds are also important pharmacophores found in numerous therapeutic agents. The target compound, 3-fluoro-6-phenoxyypyridazine, combines these features, making it a valuable building block for medicinal chemistry programs. This protocol describes a robust method for its preparation using potassium fluoride as the fluorine source, facilitated by a phase-transfer catalyst.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the fluorination of **3-chloro-6-phenoxyypyridazine**.

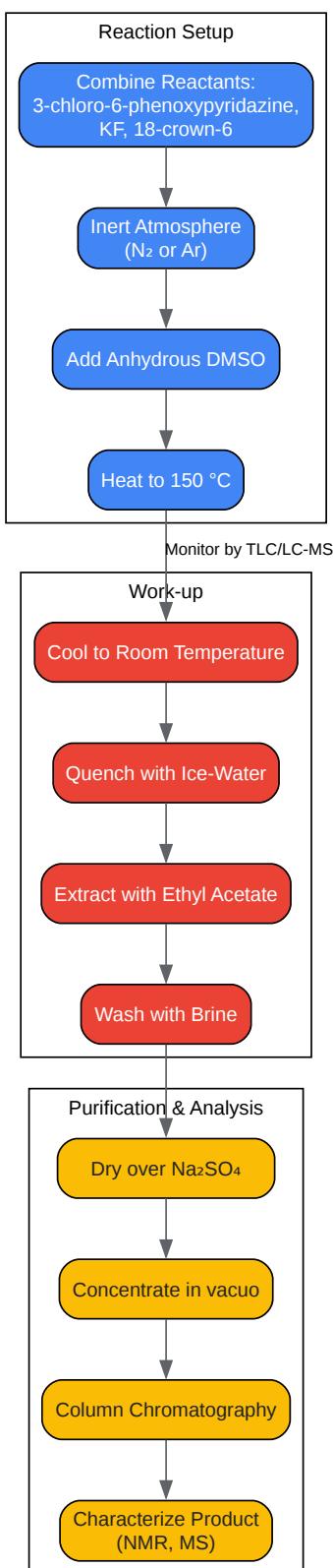
Experimental Protocol

Materials and Reagents

Reagent	Molecular Formula	MW (g/mol)	Amount (mmol)	Amount (g)	Equivalents
3-chloro-6-phenoxyypyridazine	C ₁₀ H ₇ ClN ₂ O	218.63	5.0	1.09	1.0
Spray-dried Potassium Fluoride	KF	58.10	15.0	0.87	3.0
18-crown-6	C ₁₂ H ₂₄ O ₆	264.32	0.5	0.13	0.1
Anhydrous Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	-	25 mL	-

Procedure

- Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-chloro-6-phenoxyypyridazine** (1.09 g, 5.0 mmol), spray-dried potassium fluoride (0.87 g, 15.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).
- Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
- Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL) to the flask via a syringe.
- Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-fluoro-6-phenoxyypyridazine.


Expected Product and Analytical Data

Compound	Molecular Formula	MW (g/mol)	Theoretical Yield (g)	Physical Appearance
3-fluoro-6-phenoxyypyridazine	C ₁₀ H ₇ FN ₂ O	202.18	1.01	White to off-white solid

Analytical Data	Expected Values
¹ H NMR (400 MHz, CDCl ₃)	δ 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 3H, Ar-H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90 (dd, J = 9.0, 4.0 Hz, 1H, pyridazine-H).
¹³ C NMR (101 MHz, CDCl ₃)	δ 160.2 (d, ¹ JCF = 240 Hz), 158.5, 153.8, 129.8, 125.5, 121.7, 119.5 (d, ² JCF = 20 Hz), 115.4 (d, ³ JCF = 5 Hz).
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -70 to -90 ppm (relative to CFCl ₃). The chemical shift of fluorine on a heteroaromatic ring can vary, but this range is a reasonable estimate.[6][7][8]
Mass Spec. (ESI+)	m/z 203.06 [M+H] ⁺ .

Note: The NMR data provided are estimated values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the fluorination of **3-chloro-6-phenoxy-pyridazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ¹⁹F [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biophysics.org [biophysics.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Fluorination of 3-chloro-6-phenoxy pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074615#fluorination-of-3-chloro-6-phenoxy-pyridazine-experimental-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com